An In-depth Technical Guide to 6-Dehydro Prednisolone (Δ⁶-Prednisolone)
An In-depth Technical Guide to 6-Dehydro Prednisolone (Δ⁶-Prednisolone)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and biological activities of 6-Dehydro Prednisolone (B192156), a significant metabolite of the widely used corticosteroid, prednisolone.
Chemical Structure and Properties
6-Dehydro Prednisolone, also known as Δ⁶-Prednisolone, is a synthetic glucocorticoid. Structurally, it is a derivative of prednisolone with an additional double bond introduced at the 6th position of the steroid nucleus. This modification influences its biological activity and metabolic profile.
Chemical Structure:
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IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
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SMILES: C[C@]12C--INVALID-LINK--CO)O)C=CC4=CC(=O)C=C[C@]34C">C@@HO
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InChI Key: WFFSJFFZKKRVOE-VWUMJDOOSA-N
The core structure is a pregnane (B1235032) steroid, characteristic of corticosteroids, featuring a four-ring system.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for 6-Dehydro Prednisolone.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆O₅ | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| Monoisotopic Mass | 358.178023937 Da | DrugBank[2] |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Pharmacological and Biological Properties
6-Dehydro Prednisolone is a glucocorticoid and a known human urinary metabolite of prednisolone. Like its parent compound, its biological effects are primarily mediated through interaction with the glucocorticoid receptor.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, including 6-Dehydro Prednisolone, exert their potent anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway.[3][4]
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Cellular Entry and Receptor Binding: Being lipophilic, the steroid molecule diffuses across the cell membrane into the cytoplasm.
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Receptor Activation: In the cytoplasm, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and activates the GR.
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Nuclear Translocation: The activated steroid-GR complex translocates into the nucleus.
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Gene Regulation: Inside the nucleus, the complex acts as a transcription factor. It can either:
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Transactivation: Bind to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 and interleukin-10.[5]
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Transrepression: Inhibit the activity of other pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]
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This genomic action results in the broad anti-inflammatory and immunosuppressive effects characteristic of corticosteroids.[6][7]
Experimental Protocols
Example Protocol 1: Microbiological Dehydrogenation for Steroid Synthesis
This protocol is adapted from general procedures for the biotransformation of corticosteroids, a common method for introducing double bonds into the steroid nucleus.[8][9] This process could be used to synthesize prednisolone from hydrocortisone (B1673445), a key step in steroid manufacturing.[9]
Objective: To introduce a C1-C2 double bond into a hydrocortisone substrate using a microbial culture.
Materials:
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Microorganism: e.g., Arthrobacter simplex or Rhodococcus species known for 3-ketosteroid-Δ¹-dehydrogenase activity.[8][10]
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Culture Medium: Potato Dextrose Broth (PDB) or other suitable sterile medium.
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Substrate: Hydrocortisone, dissolved in a minimal amount of a water-miscible solvent like Dimethyl sulfoxide (B87167) (DMSO).
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Equipment: Orbital shaker, incubator, centrifuge, flasks, equipment for extraction and chromatography (e.g., HPLC).
Methodology:
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Inoculum Preparation: A loopful of the selected bacterial strain from a pure culture on a Potato Dextrose Agar (PCA) plate is transferred to a 50 mL flask containing 20 mL of sterile PDB medium.
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Incubation: The flask is incubated at 30°C in an orbital shaker at 110 rpm for 48 hours to allow for cell growth.
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Biotransformation: The grown culture is transferred to a larger 500 mL flask containing 200 mL of sterile PDB. After an additional 48 hours of incubation under the same conditions, the hydrocortisone substrate (e.g., 0.2 g dissolved in 2 mL of DMSO) is added to the culture.
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Reaction: The culture is maintained in the shaker for up to 72 hours. The progress of the transformation is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Extraction: After the reaction is complete, the culture broth is centrifuged to separate the biomass. The supernatant is extracted multiple times with an organic solvent such as ethyl acetate (B1210297).
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Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified using column chromatography. The final product (prednisolone) is characterized by spectroscopic methods (NMR, MS) and its purity is assessed by HPLC.
Example Protocol 2: Chemical Synthesis of Prednisolone Acetate
This protocol describes a chemical method for synthesizing prednisolone acetate from a saturated steroid precursor, involving bromination and dehydrobromination steps.[8][9] A similar strategy could be envisioned for modifying the prednisolone backbone.
Objective: To introduce C1-C2 and C4-C5 double bonds into a steroid nucleus.
Materials:
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Starting Material: 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione.
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Reagents: Molecular bromine (Br₂), acetic acid, collidine.
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Equipment: Reaction vessel, heating mantle, equipment for extraction, crystallization, and analysis.
Methodology:
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Dibromination: The starting material is dissolved in acetic acid. Molecular bromine is added to the solution to perform dibromination at the C2 and C4 positions.
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Dehydrobromination: The resulting 2,4-dibromo intermediate is isolated. It is then heated in a high-boiling point solvent and base, such as collidine, to induce dehydrobromination. This elimination reaction forms the double bonds at C1-C2 and C4-C5, yielding prednisolone acetate.
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Hydrolysis: The acetate group at C21 is hydrolyzed using a suitable method (e.g., base-catalyzed hydrolysis) to yield the final product, prednisolone.
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Purification: The crude prednisolone is purified by recrystallization or chromatography to obtain a high-purity product.
Conclusion
6-Dehydro Prednisolone is a glucocorticoid of interest due to its relationship with prednisolone, a cornerstone of anti-inflammatory therapy. Its biological activity is derived from its interaction with the glucocorticoid receptor, leading to the modulation of gene expression. While specific synthesis protocols are proprietary, its production can be understood through established principles of steroid biotransformation and chemical synthesis. Further research into the unique pharmacological profile of 6-Dehydro Prednisolone may yield insights for the development of new steroidal drugs with improved therapeutic indices.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. e-jnc.org [e-jnc.org]
- 7. drugs.com [drugs.com]
- 8. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
